![molecular formula C24H19N3O6S B2859009 Ethyl 5-(benzo[d][1,3]dioxole-5-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-19-1](/img/structure/B2859009.png)
Ethyl 5-(benzo[d][1,3]dioxole-5-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
The compound is a complex organic molecule that includes a benzo[d][1,3]dioxole moiety . This moiety is a type of aromatic compound that is often found in various pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves reactions between aromatic compounds and various reagents .Molecular Structure Analysis
The molecular structure of this compound likely includes aromatic rings (from the benzo[d][1,3]dioxole and p-tolyl groups) and several functional groups including carboxamido and carboxylate groups .Scientific Research Applications
Pharmaceutical Research: Antidiabetic Agents
The benzodioxole moiety present in the compound has been studied for its potential as an antidiabetic agent. Derivatives of benzodioxol have shown promising results in in vitro and in vivo studies as inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism . This suggests that our compound could be investigated for its efficacy in managing diabetes through similar mechanisms.
Material Science: Sensor Development
Benzodioxol derivatives have been utilized in the development of custom-made electrodes for small organic molecules, serving as sensors for transition metal ions (TMI) . The specific structure of the compound could be tailored to improve the sensitivity and selectivity of such sensors.
Oncological Research: Anticancer Properties
The compound’s structural similarity to benzodioxol carboxamide derivatives, which have demonstrated significant activity against cancer cell lines, indicates potential applications in cancer research . Its efficacy and safety profile for normal cells could be a subject of further investigation.
Analytical Chemistry: Spectroscopy Studies
The compound’s unique chemical structure, featuring a benzodioxole ring, could be of interest in spectroscopy studies, such as IR spectroscopy, to understand the behavior of similar compounds .
Biochemistry: Enzyme Inhibition Studies
The inhibitory properties of benzodioxol derivatives on enzymes like α-amylase could be explored further with this compound, providing insights into enzyme-substrate interactions and the design of enzyme inhibitors .
Mechanism of Action
Target of Action
Some compounds with similar structures have shown potent growth inhibition properties against human cancer cell lines .
Mode of Action
It is known that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell lines .
Biochemical Pathways
Compounds with similar structures have been involved in key condensation/sigmatropic rearrangement processes .
Pharmacokinetics
The ic50 values of similar compounds are generally below 5 μm against the three human cancer cells lines , indicating potential bioavailability.
Result of Action
Similar compounds have shown potent activities against hela and a549 cell lines .
Action Environment
The synthesis of similar compounds involves well-known pd-catalyzed arylation and noyori asymmetric hydrogenation , suggesting that the reaction environment could play a role in the compound’s action.
properties
IUPAC Name |
ethyl 5-(1,3-benzodioxole-5-carbonylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O6S/c1-3-31-24(30)20-16-11-34-22(25-21(28)14-6-9-17-18(10-14)33-12-32-17)19(16)23(29)27(26-20)15-7-4-13(2)5-8-15/h4-11H,3,12H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEOPWMOOSHWHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(benzo[d][1,3]dioxole-5-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate |
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